molecular formula C11H12N4O B1409103 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one CAS No. 1858255-16-9

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one

Cat. No.: B1409103
CAS No.: 1858255-16-9
M. Wt: 216.24 g/mol
InChI Key: UFCAJBBNJYFEIQ-UHFFFAOYSA-N
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Description

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one is a synthetic compound that belongs to the class of nitrogen-containing heterocyclic organonitrogen compounds. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an azidomethyl group attached to a phenyl ring. This compound is typically used in scientific research and can be found in a crystalline powder form.

Preparation Methods

The synthesis of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one involves several steps, starting from readily available precursors. One common method involves the reaction of 4-(chloromethyl)phenylpyrrolidin-2-one with sodium azide under suitable reaction conditions to introduce the azidomethyl group. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The azidomethyl group can be reduced to form amine derivatives.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The pyrrolidine ring can interact with biological targets, influencing their activity and function .

Comparison with Similar Compounds

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(4-Aminomethylphenyl)pyrrolidin-2-one: This compound has an aminomethyl group instead of an azidomethyl group, which affects its reactivity and applications.

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its azidomethyl group, which provides distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-[4-(azidomethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-14-13-8-9-3-5-10(6-4-9)15-7-1-2-11(15)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCAJBBNJYFEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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